2-溴-5-氯吡啶-3-醇

描述

Synthesis Analysis

The synthesis of halogenated pyridines is a topic of interest in several papers. For instance, paper describes the immobilization of 2-chloro-5-bromopyridine on polystyrene, which could be a starting point for synthesizing a variety of pyridine derivatives. Similarly, paper discusses the synthesis of halogen-rich pyridine intermediates, which could potentially be modified to synthesize 2-Bromo-5-chloropyridin-3-ol.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized using X-ray crystallography, as seen in paper , where the structure of a bromo-chloropyrimidine is analyzed. Paper provides structural and spectroscopic evidence of hydrogen bonding in halogenated pyridines, which could be relevant to understanding the molecular structure of 2-Bromo-5-chloropyridin-3-ol.

Chemical Reactions Analysis

The reactivity of bromo-chloropyridines is explored in several papers. Paper describes a nucleophilic aromatic substitution reaction to obtain bromo(methylthio)pyridines, which could be analogous to reactions that 2-Bromo-5-chloropyridin-3-ol might undergo. Paper discusses the Suzuki cross-coupling reaction of a bromo-chlorophenyl derivative, which is a common reaction in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be inferred from papers such as , which provides vibrational spectra and theoretical calculations for chloro- and bromopyridines. These studies help understand the electronic structure and reactivity of such compounds. Paper includes a study of the electronic, nonlinear optical, and biological properties of bromo-substituted pyridines, which could be relevant to the properties of 2-Bromo-5-chloropyridin-3-ol.

Relevant Case Studies

While there are no direct case studies on 2-Bromo-5-chloropyridin-3-ol, the papers provide case studies on related compounds. For example, paper evaluates the insecticidal and fungicidal activities of bromo-chloropyridine derivatives, which could suggest potential applications for 2-Bromo-5-chloropyridin-3-ol in similar biological contexts.

科学研究应用

Selective Amination

- Selective Amination of Polyhalopyridines: A study demonstrated the successful amination of 5-bromo-2-chloropyridine, resulting in high yields of aminated products, showcasing its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).

Halogen Exchange

- Halogen/Halogen Displacement in Pyridines: Another significant application is the halogen exchange in various halopyridines, indicating the versatility of 2-Bromo-5-chloropyridin-3-ol in different chemical reactions (Schlosser & Cottet, 2002).

Synthesis of 2-Arylpyridines

- Sequential Palladium-Catalysed Reactions: The compound facilitates the synthesis of a variety of 2-arylpyridines through direct arylation and Suzuki coupling, highlighting its role in complex organic syntheses (Baloch et al., 2012).

Vibrational Spectra and Structure Analysis

- Vibrational Spectra and Structure: Detailed vibrational spectra and structural analyses of various halopyridines, including 2-Bromo-5-chloropyridin-3-ol, provide insights into their molecular structures, crucial for further applications in material science (Boopalachandran, Sheu, & Laane, 2012).

Density Functional Theory Studies

- Spectroscopic and Theoretical Studies: Density functional theory studies have been conducted on similar compounds to understand their electronic properties, which are vital in the design of new materials and drugs (Vural & Kara, 2017).

Crystal Structure and Biological Activity

- Crystal Structure and Biological Activity Analysis: The synthesis and crystal structure analysis of compounds derived from 2-Bromo-5-chloropyridin-3-ol reveal their potential in biological applications, such as antiviral and fungicidal activities (Li et al., 2015).

Catalysis and Synthesis

- Hydrodehalogenation Catalysis: It has been used in studies exploring hydrodehalogenation reactions over palladium catalysts, crucial in pharmaceutical synthesis (Gurovets, Sharf, & Belen'kii, 1985).

Nucleophilic Aromatic Substitution

- Nucleophilic Aromatic Substitution Reactions: The compound is pivotal in studies involving nucleophilic aromatic substitution, underpinning its significance in organic synthesis (Begouin, Peixoto, & Queiroz, 2013).

Electrocatalysis

- Electrocatalytic Synthesis: Research has been conducted on the electrocatalytic synthesis of aminonicotinic acid from similar compounds, highlighting its potential in electrochemistry (Gennaro et al., 2004).

安全和危害

“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEWQBDKAZUKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563472 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloropyridin-3-ol | |

CAS RN |

127561-70-0 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

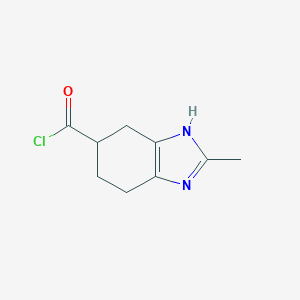

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)